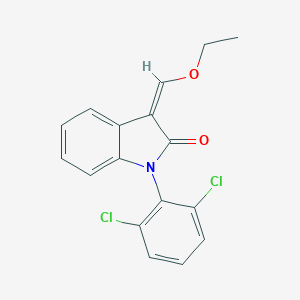
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the family of indolinone compounds and is known to selectively inhibit the activity of vascular endothelial growth factor (VEGF) receptors.
作用机制
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of VEGF receptors, which are essential for the formation of new blood vessels. By inhibiting the activity of VEGF receptors, this compound prevents the formation of new blood vessels, which in turn inhibits tumor growth and metastasis. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis, or the formation of new blood vessels. In addition, this compound has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of several other kinases, including platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).
实验室实验的优点和局限性
One of the advantages of using 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for VEGF receptors. This allows researchers to selectively inhibit the activity of VEGF receptors without affecting other kinases. In addition, this compound has been extensively studied and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in some experimental setups.
未来方向
There are several future directions for the study of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to study the effects of this compound on the immune system, as it has been shown to affect the activity of immune cells. Furthermore, the development of more soluble derivatives of this compound could improve its effectiveness in lab experiments and potential use as an anti-cancer drug.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It selectively inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis and the induction of apoptosis in cancer cells. While this compound has several advantages for lab experiments, its low solubility in water can be a limitation. Nonetheless, there are several future directions for the study of this compound, including its potential use in combination with other anti-cancer drugs and the development of more soluble derivatives.
合成方法
The synthesis of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,6-dichloroaniline with ethyl glyoxalate, followed by the reduction of the intermediate with sodium borohydride. The resulting product is then subjected to cyclization with the help of trifluoroacetic acid to produce this compound. The overall yield of the synthesis process is around 20%.
科学研究应用
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, this compound has the potential to be used as an anti-cancer drug.
属性
分子式 |
C17H13Cl2NO2 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)indol-2-one |
InChI |
InChI=1S/C17H13Cl2NO2/c1-2-22-10-12-11-6-3-4-9-15(11)20(17(12)21)16-13(18)7-5-8-14(16)19/h3-10H,2H2,1H3/b12-10- |
InChI 键 |
MEFHIPKZNCNRMU-BENRWUELSA-N |
手性 SMILES |
CCO/C=C\1/C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
SMILES |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
规范 SMILES |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)

![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)


![N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)


![1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)